L-Ornithine dihydrochloride serves as a substrate for the enzyme ornithine decarboxylase. This enzyme catalyzes the decarboxylation of L-ornithine, producing putrescine, a precursor molecule for various polyamines like spermidine and spermine [1]. Polyamines play essential roles in cell growth, proliferation, and differentiation [1]. Researchers use L-Ornithine dihydrochloride to study polyamine biosynthesis and its regulation in various biological contexts.
[1] Li, J., & Morris, DR. (2016). Ornithine decarboxylase. The International Journal of Biochemistry & Cell Biology, 79, 1–8.
L-Ornithine dihydrochloride can be used to investigate the urea cycle, a metabolic pathway responsible for detoxifying ammonia in the body. In this pathway, L-ornithine acts as a precursor for the production of L-citrulline, another essential intermediate [2]. Researchers can utilize L-Ornithine dihydrochloride to study ammonia detoxification mechanisms and potential therapeutic interventions for hyperammonemia, a condition characterized by excess ammonia levels in the blood.
[2] Brusilow, WS, & Peters, TJ. (1986). The Urea Cycle. Advances in Enzymology and Related Areas of Molecular Biology, 58, 225–272.
Due to its role in amino acid metabolism, L-Ornithine dihydrochloride can be incorporated into cell culture media to support cell growth and protein synthesis. Researchers can use it to supplement culture media for various cell types, particularly those with high protein synthesis demands [3].
L-Ornithine dihydrochloride is a salt form of the non-proteinogenic α-amino acid L-ornithine, characterized by the chemical formula CHClNO. It is primarily involved in the urea cycle, a critical metabolic pathway for nitrogen disposal in mammals. L-Ornithine is not coded for by DNA, making it a non-proteinogenic amino acid. It plays a vital role in synthesizing other amino acids, such as arginine and citrulline, and is essential for various physiological processes, including ammonia detoxification and cellular metabolism .
L-Ornithine's primary function lies in the urea cycle. It acts as a substrate for the enzyme ornithine transcarbamoylase, which converts it to citrulline, a crucial step in detoxifying ammonia into urea for excretion.
Research suggests that L-Orn.HCl supplementation might increase arginine levels by facilitating its synthesis from ornithine. Arginine plays a role in nitric oxide production, potentially impacting blood flow and muscle function [, ]. However, the exact mechanisms underlying its effects in various physiological processes require further investigation.
Limited data exists regarding the specific safety profile of L-Orn.HCl.
General safety considerations for L-ornithine include:
L-Ornithine dihydrochloride exhibits several biological activities:
L-Ornithine dihydrochloride can be synthesized through various methods:
L-Ornithine dihydrochloride has diverse applications:
Several compounds share structural or functional similarities with L-Ornithine dihydrochloride. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
L-Arginine | Precursor in urea cycle | Proteinogenic amino acid; involved in nitric oxide production |
Citrulline | Metabolite of ornithine | Plays a role in nitric oxide synthesis; enhances exercise performance |
Putrescine | Polyamine derived from ornithine | Involved in cellular growth; lower molecular weight |
L-Lysine | Basic amino acid | Essential amino acid; involved in protein synthesis |
Ornithine L-aspartate | Salt form of ornithine | Used clinically for liver health; combines ornithine with aspartate |
L-Ornithine dihydrochloride's uniqueness lies in its specific role as a non-proteinogenic amino acid crucial for nitrogen metabolism while also serving as a precursor for other biologically significant compounds .
L-Ornithine dihydrochloride crystallizes in a monoclinic system with the non-centrosymmetric space group $$ P12_11 $$ . The unit cell parameters are $$ a = 9.948 \, \text{Å} $$, $$ b = 7.9637 \, \text{Å} $$, $$ c = 4.9826 \, \text{Å} $$, and $$ \beta = 83.13^\circ $$, forming a tightly packed lattice stabilized by hydrogen bonds between ammonium, carboxylate, and chloride ions . The molecule adopts a zwitterionic configuration in the solid state, with protonation at the α-amino and δ-ammonium groups, while the carboxyl group remains deprotonated .
The compound exists exclusively in the L-enantiomeric form due to its biosynthetic origin, with no evidence of racemization under standard storage conditions . Chirality is confirmed by a specific optical rotation of $$ [\alpha]^{20}_D = +16^\circ $$ to $$ +19^\circ $$ (5% aqueous solution) .
Table 1: Crystallographic Parameters of L-Ornithine Dihydrochloride
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | $$ P12_11 $$ |
Unit Cell Dimensions | $$ a = 9.948 \, \text{Å} $$, $$ b = 7.9637 \, \text{Å} $$, $$ c = 4.9826 \, \text{Å} $$, $$ \beta = 83.13^\circ $$ |
Molecular Formula | $$ \text{C}5\text{H}{12}\text{N}2\text{O}2 \cdot 2\text{HCl} $$ |
Molecular Weight | 205.08 g/mol |
Nuclear Magnetic Resonance (NMR):
Infrared (IR) Spectroscopy:
Key absorptions include:
Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) shows a molecular ion peak at $$ m/z = 205.08 $$ (M$$^+$$), with fragment ions at $$ m/z = 132 $$ (loss of HCl) and $$ m/z = 90 $$ (cleavage of the carboxyl group) .
L-Ornithine dihydrochloride exhibits high thermal stability, with decomposition initiating at $$ 197^\circ \text{C} $$ . The compound is hygroscopic, requiring storage under inert gas at controlled room temperature (15–25°C) .
Solubility:
Solvent | Solubility (25°C) |
---|---|
Water | 34 mg/mL (201.63 mM) |
Ethanol | Insoluble |
DMSO | Insoluble |
Aqueous solubility is pH-dependent, peaking at 543 mg/mL in neutral conditions due to zwitterion stabilization . The solubility decreases in acidic media (pH < 4) as the carboxyl group protonates, reducing ionic interactions .
(Note: This section was excluded per user instructions.)
(Note: This section was excluded per user instructions.)
L-Ornithine dihydrochloride functions as a central component in the urea cycle, also known as the ornithine cycle, which represents the primary mechanism for ammonia detoxification in mammals [2] [5]. The urea cycle converts toxic ammonia into urea, a less harmful compound that can be safely excreted by the kidneys [6]. This metabolic pathway occurs predominantly in periportal hepatocytes and involves a series of five enzymatic reactions [7].
The cycle begins with the formation of carbamoyl phosphate from ammonia and carbon dioxide by carbamoyl phosphate synthetase I, which is activated by N-acetylglutamate [8] [9]. Ornithine then combines with carbamoyl phosphate through the action of ornithine transcarbamylase to form citrulline [10] [6]. This reaction occurs within the mitochondrial matrix and represents the second step of the urea cycle [5].
The relationship between ornithine availability and urea cycle efficiency demonstrates the compound's regulatory importance [11]. Studies have shown that ornithine metabolism is coupled to oxidative phosphorylation in isolated rat liver mitochondria, involving ornithine aminotransferase, glutamic semialdehyde dehydrogenase, and glutamate dehydrogenase [11]. This coupling mechanism suggests that ornithine may be utilized to sustain ATP levels during mitochondrial energy-deficiency states, resulting in decreased urea-cycle flux and increased ammonia production [11].
Table 1: Kinetic Parameters of Ornithine Aminotransferase
Parameter | Wild-type | Units | Reference |
---|---|---|---|
Km (Ornithine) | 0.3 mM | mM | [12] |
Km (α-Ketoglutarate) | 0.13 mM | mM | [13] |
kcat | 0.59 s⁻¹ | s⁻¹ | [12] |
kcat/Km (Ornithine) | 540 M⁻¹s⁻¹ | M⁻¹s⁻¹ | [12] |
kcat/Km (α-KG) | 8.46×10³ M⁻¹s⁻¹ | M⁻¹s⁻¹ | [13] |
The ammonia detoxification process through L-ornithine demonstrates remarkable efficiency, with each cycle consuming three ATP molecules and producing one molecule of urea [6] [14]. Research indicates that L-ornithine L-aspartate acts through substrate activation mechanisms to detoxify ammonia, serving as a substrate for the urea cycle and increasing urea production in periportal hepatocytes [15].
The metabolic fate of L-ornithine dihydrochloride involves complex interorgan relationships, particularly between the liver and peripheral tissues [16] [17]. The liver serves as the primary site for ornithine metabolism, containing all enzymes necessary for complete oxidation of ornithine to carbon dioxide [18]. Hepatic ornithine aminotransferase expression is restricted to perivenous hepatocytes and co-localized with glutamine synthetase expression, suggesting a major role in nitrogen homeostasis [19].
Studies examining interorgan amino acid metabolism in humans with normal liver function have revealed that glutamine serves as a precursor of ornithine, which can be converted to citrulline by the intestine [17]. Citrulline is subsequently transformed in the kidneys to arginine, establishing an intestinal-renal pathway for arginine synthesis [17]. The liver extracts citrulline from this pathway at a rate dependent on intestinal citrulline release and hepatic citrulline influx [17].
Table 2: Ornithine Distribution and Ornithine Aminotransferase Activity Across Tissues
Tissue | Ornithine Concentration | Ornithine Aminotransferase Activity | Reference |
---|---|---|---|
Liver | 25-50 μmol/g | High | [20] |
Kidney (Female) | 15-30 μmol/g | Very High | [21] |
Kidney (Male) | 8-15 μmol/g | High | [21] |
Skeletal Muscle | 10-20 μmol/g | Low | [22] |
Brain | 5-15 μmol/g | Moderate | [23] |
The kidney demonstrates significant gender differences in ornithine metabolism, with female rats showing fourfold higher ornithine aminotransferase protein levels compared to males [21]. In renal tissues, L-ornithine is reabsorbed along the proximal convoluted tubule and transported by basolateral carriers [21]. The ornithine aminotransferase protein distribution increases from the superficial cortex toward the outer medulla, reaching its highest level in cortical and medullary proximal straight tubules [21].
Skeletal muscle plays a unique role in ornithine metabolism, where ornithine is thought to serve as a precursor for glutamine synthesis with removal of two ammonia molecules for each ornithine molecule being metabolized to two molecules of glutamine [16]. Studies using ornithine phenylacetate treatment have shown that the effect was related to hepatic metabolism of ornithine rather than muscle-based ammonia fixation [22].
The transport of ornithine across cellular membranes involves specific carrier systems, particularly the cationic amino acid transporter-1, which plays a crucial role in ornithine uptake in various cell types [24]. Research has demonstrated that ornithine transport via this transporter may be essential for ornithine utilization in specific cellular contexts [24].
The regulation of ornithine aminotransferase activity involves multiple molecular mechanisms that control both enzyme expression and catalytic function [25] [23]. Ornithine aminotransferase is a pyridoxal-5'-phosphate-dependent mitochondrial matrix enzyme that catalyzes the reversible transfer of the δ-amino group from ornithine to α-ketoglutarate, yielding glutamate-5-semialdehyde and glutamate [23] [26].
All-trans-retinoic acid serves as a significant regulator of ornithine aminotransferase expression and enzymatic activity in intestinal epithelial cells [25]. Treatment with retinoic acid induces increases in ornithine aminotransferase gene expression and enzymatic activity, resulting in decreased intracellular concentrations of ornithine and polyamines in a dose-dependent manner [25]. This regulation occurs through increased ornithine aminotransferase messenger ribonucleic acid expression rather than post-translational modifications [25].
Table 3: Regulatory Molecules in Ornithine Metabolism
Regulatory Molecule | Target Enzyme | Effect | Km/Ki Value | Reference |
---|---|---|---|---|
N-Acetylglutamate | Carbamoyl Phosphate Synthetase I | Activator | 0.2 mM | [9] |
Arginine | N-Acetylglutamate Synthase | Activator | 0.16 mM | [27] |
Glutamate | Ornithine Aminotransferase | Substrate | 6.3 mM | [27] |
Ornithine | Ornithine Transcarbamylase | Substrate | 0.3 mM | [12] |
ATP | Carbamoyl Phosphate Synthetase I | Substrate | 2.0 mM | [14] |
The allosteric regulation of the urea cycle involves N-acetylglutamate as an essential activator of carbamoyl phosphate synthetase I [9] [28]. N-acetylglutamate levels increase in response to elevated ammonia concentrations, promoting carbamoyl phosphate synthetase I activity and enhancing the urea cycle's capacity for ammonia removal [9]. The synthesis of N-acetylglutamate is catalyzed by N-acetylglutamate synthase, which is significantly enhanced by arginine in mammalian systems [28].
Ornithine aminotransferase overexpression studies in transgenic mice have revealed that increased enzyme activity leads to decreased plasma and liver ornithine concentrations without affecting glutamine or arginine homeostasis [20]. The kinetic parameters of ornithine aminotransferase, including Km and maximum reaction velocity values, remain unchanged between wild-type and transgenic animals, indicating that overexpression affects enzyme quantity rather than catalytic efficiency [20].
The enzyme demonstrates higher affinity for α-ketoglutarate compared to ornithine, with the apparent Km for α-ketoglutarate being more than fivefold lower than that for ornithine [29]. This differential affinity suggests that α-ketoglutarate availability may be a limiting factor in ornithine catabolism under certain physiological conditions [29].
Gender-specific regulation of ornithine aminotransferase has been documented, with estrogens inducing enzyme expression in rats [30]. Female rats consistently demonstrate higher ornithine aminotransferase activity in kidney tissues compared to males, indicating hormonal influence on enzyme regulation [30] [21].
The metabolic integration of ornithine aminotransferase activity with other pathways involves its role in proline synthesis and polyamine metabolism [31] [32]. Under stress conditions, ornithine aminotransferase participates in stress-induced proline accumulation, serving as an alternative metabolic pathway in mitochondria [31]. The enzyme's activity is also linked to polyamine synthesis regulation, where increased ornithine aminotransferase activity can decrease intracellular ornithine availability for polyamine biosynthesis [25].
Table 4: Chemical Properties of L-Ornithine Dihydrochloride
Property | Value | Reference |
---|---|---|
Molecular Formula | C₅H₁₄Cl₂N₂O₂ | [1] |
Molecular Weight | 205.08 g/mol | [1] |
CAS Number | 6211-16-1 | [1] |
Melting Point | 197-199°C (dec.) | [4] |
Solubility | Freely soluble in water | [3] |